1-(5,6-Dichlorobenzotriazol-1-yl)-2-methylpropan-2-ol
Description
1-(5,6-Dichlorobenzotriazol-1-yl)-2-methylpropan-2-ol is a compound derived from benzotriazole, a versatile heterocyclic compound known for its wide range of applications in medicinal chemistry, material sciences, and as a synthetic auxiliary . Benzotriazole derivatives, including this compound, exhibit significant biological activities such as anticancer, antifungal, antibacterial, antiviral, and antioxidative properties .
Properties
IUPAC Name |
1-(5,6-dichlorobenzotriazol-1-yl)-2-methylpropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N3O/c1-10(2,16)5-15-9-4-7(12)6(11)3-8(9)13-14-15/h3-4,16H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAYGQWVOGCTANB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1C2=CC(=C(C=C2N=N1)Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(5,6-Dichlorobenzotriazol-1-yl)-2-methylpropan-2-ol typically involves the reaction of 5,6-dichlorobenzotriazole with 2-methylpropan-2-ol under specific conditions. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction . Industrial production methods may involve optimizing these conditions to achieve higher yields and purity of the compound .
Chemical Reactions Analysis
1-(5,6-Dichlorobenzotriazol-1-yl)-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
1-(5,6-Dichlorobenzotriazol-1-yl)-2-methylpropan-2-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(5,6-Dichlorobenzotriazol-1-yl)-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s large conjugated system allows it to form π–π stacking interactions and hydrogen bonds with enzymes and receptors in biological systems . These interactions enable the compound to exert its biological effects, such as inhibiting enzyme activity or disrupting cellular processes .
Comparison with Similar Compounds
1-(5,6-Dichlorobenzotriazol-1-yl)-2-methylpropan-2-ol can be compared with other benzotriazole derivatives, such as:
5,6-Diiodo-1H-benzotriazole: This compound is an analogue that affects mitochondrial activity and is used as an ATP-competitive inhibitor of protein kinase CK2.
5,6-Dibromo-1H-benzotriazole: Known for its strong binding affinity to protein kinase CK2, it is used in cancer research.
4,5,6,7-Tetrabromo-1H-benzotriazole: Widely used as a reference inhibitor of protein kinase CK2, it has applications in studying gene expression and protein synthesis.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for various research and industrial applications .
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